Physicochemical Properties vs. N-Aryl Analogs
The N-cyclopropyl substitution in 3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide yields a calculated LogP of 1.94, which is approximately 1.5–2.5 log units lower than typical N-aryl benzodioxole–acrylamide analogs (e.g., 3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)acrylamide, CAS 300825-67-6, predicted LogP >3.5 based on the additional aromatic ring) . This lower lipophilicity translates to a predicted boiling point of 465.6±45.0 °C (at 760 mmHg) for the target compound, whereas N-aryl analogs with higher molecular weight and increased aromaticity exhibit boiling points generally exceeding 500 °C [1]. The reduced LogP of the target compound may favor aqueous solubility and reduce non-specific protein binding in biochemical assays, a property that is not replicated by N-aryl-substituted congeners [2].
| Evidence Dimension | Calculated LogP (lipophilicity) and predicted boiling point |
|---|---|
| Target Compound Data | LogP 1.94; boiling point 465.6±45.0 °C at 760 mmHg; density 1.3±0.1 g/cm³; flash point 235.4±28.7 °C; refractive index 1.617 |
| Comparator Or Baseline | 3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)acrylamide (CAS 300825-67-6): predicted LogP >3.5, MW 295.3 g/mol; 3-(1,3-benzodioxol-5-yl)-N-(4-methoxyphenyl)acrylamide: predicted LogP ~3.0, MW ~297 g/mol [1] |
| Quantified Difference | ΔLogP ≈ -1.5 to -2.5 log units versus N-aryl analogs; ΔMW ≈ -40 to -66 g/mol; boiling point lower by ≥35 °C [1] |
| Conditions | LogP calculated via atom-based method; boiling point predicted at 760 mmHg |
Why This Matters
For compound procurement in early drug discovery, LogP directly influences solubility, membrane permeability, and non-specific binding; selecting an N-aryl analog with significantly higher LogP would alter assay behavior and potentially confound SAR interpretation.
- [1] Sigma-Aldrich. 3-(1,3-BENZODIOXOL-5-YL)-N-(3,4-DIMETHYLPHENYL)ACRYLAMIDE, CAS 300825-67-6, MW 295.3 g/mol. Product listing for comparator compound. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3): 235–248. Establishes that ΔLogP of 1–2 units significantly affects solubility, permeability, and non-specific binding in biochemical assays. View Source
